4-Chloro-2-pentenoyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

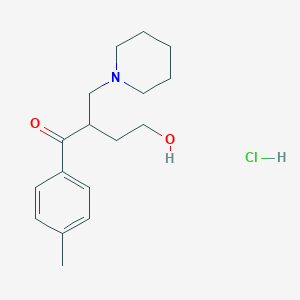

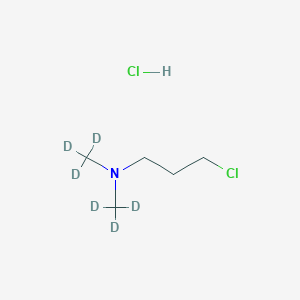

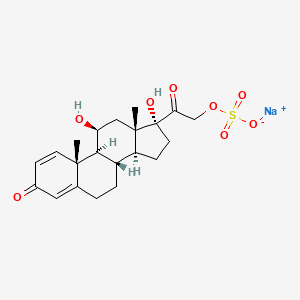

4-Chloro-2-pentenoyl Chloride is a chemical compound with the molecular formula C5H6Cl2O and a molecular weight of 153.01 . It is used in the synthesis of alkenamides which show herbicidal activity .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-pentenoyl Chloride consists of a linear chain of five carbon atoms, with a double bond between carbons 2 and 3 and a chlorine attached to carbon 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-pentenoyl Chloride include a molecular weight of 153.01 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical and Specialty Chemical Synthesis : 4-Chloro-2-pentenoyl Chloride is a key impurity in 5-Chlorovaleroyl chloride (5-CVC), used as an alkylating agent in synthesizing pharmaceutical intermediates and active ingredients. Its presence impacts the final product's quality, necessitating methods for impurity analysis in such compounds (Tang, Kim, Miller, & Lloyd, 2010).

Polymer Degradation : In the study of poly(vinyl chloride) degradation, cis-4-chloro-2-pentene and other similar compounds are used as models to understand the decomposition processes and the role of double bonds in polymer breakdown (Chytrý, Obereigner, & Lím, 1973).

Atmospheric Chemistry : The atmospheric degradation of alkylfurans with chlorine atoms involves products such as 4-oxo-2-pentenoyl chloride, highlighting the role of such compounds in environmental chemistry and atmospheric reactions (Villanueva et al., 2009).

Organic Synthesis and Catalysis : Trialkylamine-mediated intramolecular acylation of alkenes with carboxylic acid chlorides is a significant reaction in organic synthesis, where 4-Chloro-2-pentenoyl Chloride plays a role in the formation of cyclopent-2-en-1-ones and enol esters (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).

Gas Phase Pyrolysis : The study of gas phase pyrolysis of alkenyl chlorides like 5-chloro-1-pentene, closely related to 4-Chloro-2-pentenoyl Chloride, helps understand the decomposition mechanisms and the role of olefinic double bonds in these processes (Chuchani, Hernándeza, & Martín, 1979).

Safety And Hazards

Direcciones Futuras

A paper titled “Development of 4-chloro-2-pentene production technology” presents studies to determine the optimal conditions for the hydrochlorination reaction of piperylene with concentrated hydrochloric acid . This could potentially be relevant to the production of 4-Chloro-2-pentenoyl Chloride, given the structural similarities between 4-chloro-2-pentene and 4-Chloro-2-pentenoyl Chloride.

Propiedades

IUPAC Name |

(E)-4-chloropent-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJRJJLUWZLMM-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-pentenoyl Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)